NGD 98-2 hydrochloride
Description
Contextualization within Corticotropin-Releasing Factor Receptor 1 (CRF1) System Research
NGD 98-2 hydrochloride has emerged as a significant tool in the study of the Corticotropin-Releasing Factor (CRF) system, specifically targeting the CRF1 receptor. The CRF system is a critical neuroendocrine pathway that governs the body's response to stress. Dysregulation of this system has been implicated in a variety of stress-related disorders. This compound functions as a high-affinity CRF1 receptor antagonist, meaning it binds to the receptor and blocks the action of the endogenous ligand, CRF. rndsystems.com This antagonistic action allows researchers to investigate the specific roles of the CRF1 receptor in various physiological and pathological processes.
The development of non-peptide, orally active CRF1 receptor antagonists like this compound represents a significant advancement in the field. uspto.gov These small molecules offer advantages over earlier peptide-based antagonists, including improved metabolic stability and the ability to cross the blood-brain barrier, making them valuable for in vivo studies of central nervous system targets. uspto.gov The pyrazine-containing structure of NGD 98-2 is noted for its potential in providing good oral bioavailability and brain accessibility. uspto.gov
Overview of this compound's Preclinical Discovery and Initial Characterization
This compound was first described in a 2011 publication by Hodgetts and colleagues. medchemexpress.com This research detailed the discovery of this novel pyrazine (B50134) derivative as a potent and orally active CRF1 receptor antagonist. medchemexpress.com Initial characterization revealed its high binding affinity for the CRF1 receptor, with a reported Ki value of 1 nM. rndsystems.com The Ki, or inhibition constant, is a measure of the concentration of the antagonist required to occupy 50% of the receptors, with a lower value indicating higher affinity.
In vitro studies demonstrated that this compound effectively antagonizes the CRF-induced accumulation of cyclic AMP (cAMP) in human neuroblastoma cells, confirming its functional antagonist activity at the cellular level. uspto.gov Furthermore, preclinical pharmacokinetic studies in rats established its oral bioavailability and brain penetrability, crucial properties for a compound intended to target central CRF1 receptors. uspto.gov
Table 1: Key Properties of this compound
| Property | Value/Description | Source |
|---|---|---|
| Chemical Name | N-(1-Ethylpropyl)-3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-2-pyrazinamine hydrochloride | |
| Molecular Formula | C19H24F3N3O3.HCl | |
| Molecular Weight | 435.87 g/mol | |
| Target | Corticotropin-releasing factor receptor 1 (CRF1) | medchemexpress.com |
| Biological Activity | High affinity CRF1 antagonist | rndsystems.com |
| Ki (inhibition constant) | 1 nM | rndsystems.com |
| Key Features | Orally available and brain penetrant | rndsystems.com |
Significance of CRF1 Receptor Modulation in Neuroendocrine and Stress-Related Biological Systems
The modulation of the CRF1 receptor is of significant interest due to its central role in the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. uspto.govplos.org Activation of the HPA axis by stress leads to the release of corticotropin-releasing factor (CRF), which in turn stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH). uspto.gov ACTH then acts on the adrenal glands to release cortisol, the primary stress hormone.
Dysfunction of the CRF/CRF1 system has been linked to several stress-related conditions. uspto.gov Preclinical and early clinical studies suggest that pharmacological intervention targeting CRF1 signaling may have therapeutic potential in these disorders. nih.gov For instance, in animal models, the administration of CRF can induce behaviors and physiological changes that mimic symptoms of anxiety and depression. uspto.gov
Preclinical research using CRF1 receptor antagonists like NGD 98-2 has provided valuable insights into the role of this receptor in stress-related pathophysiology. For example, studies in rats have shown that oral administration of NGD 98-2 can reduce stress-induced elevations in plasma ACTH levels in a dose-dependent manner. uspto.gov Furthermore, research has demonstrated that NGD 98-2 can suppress stress-induced stimulation of colonic motor function and visceral hypersensitivity in rats, phenomena relevant to stress-sensitive gastrointestinal disorders. medchemexpress.comnih.gov These findings underscore the importance of the CRF1 receptor as a target for understanding and potentially addressing the consequences of chronic stress on various biological systems.
Properties
Molecular Formula |
C19H24F3N3O3.HCl |
|---|---|
Molecular Weight |
435.87 |
SMILES |
CCC(/N=C1C(OC)=NC(C2=C(OC)C=C(OC(F)(F)F)C=C2)=C(N/1)C)CC.Cl |
Synonyms |
N-(1-Ethylpropyl)-3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-2-pyrazinamine hydrochloride |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Ngd 98 2 Hydrochloride
CRF1 Receptor Binding Affinity and Selectivity of NGD 98-2 Hydrochloride
The efficacy of a receptor antagonist is fundamentally linked to its ability to bind to its target receptor with high affinity and selectivity. This compound has been extensively studied in this regard.
In Vitro Receptor Binding Assays and Determination of Dissociation Constants
In vitro receptor binding assays are crucial for determining the affinity of a ligand for its receptor. These assays typically involve the use of radiolabeled ligands and cell membranes or tissue homogenates expressing the receptor of interest. For this compound, such assays have demonstrated its high affinity for the CRF1 receptor.
The dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity. This compound exhibits a high affinity for the human CRF1 receptor with a reported Ki value of 1.0 nM. tocris.comnih.gov Its affinity for the rat CRF1 receptor is also notable, with a Ki of 9.8 nM. nih.gov These values underscore the potent interaction of this compound with its target.
The determination of these constants relies on standardized radioligand binding assays. google.comgoogle.com These methods allow for the quantification of how strongly a compound like this compound binds to the CRF1 receptor, providing a foundational piece of its pharmacological profile.
Table 1: Dissociation Constants (Ki) of NGD 98-2 for CRF1 Receptors
| Species | Ki (nM) |
|---|---|
| Human | 1.0 tocris.comnih.gov |
| Rat | 9.8 nih.gov |
Comparative Affinity Profile with Other CRF1 Ligands in Research Models
To contextualize the potency of this compound, it is useful to compare its binding affinity with other known CRF1 receptor antagonists. Several non-peptide CRF1 antagonists have been developed, each with varying affinities.
For instance, compounds like CP-154,526 and R121919 are also well-characterized CRF1 antagonists. nii.ac.jp While direct, side-by-side comparative studies in the same assays are the most definitive, the reported affinities for these compounds provide a general landscape. NGD 98-2, with its nanomolar affinity, is considered a high-affinity antagonist within this class of molecules. tocris.com
Another compound, NGD 9002, which is structurally related to NGD 98-2, also displays high affinity for both human and rat CRF1 receptors, with Ki values of 2.3 nM and 4.3 nM, respectively. nih.gov The development of such analogs highlights the focused effort to optimize binding characteristics. In comparison to peptide antagonists like astressin, non-peptide antagonists like NGD 98-2 offer the advantage of oral bioavailability. nih.govnih.gov
Table 2: Comparative Ki Values of Select CRF1 Receptor Antagonists
| Compound | Species | Ki (nM) |
|---|---|---|
| NGD 98-2 | Human | 1.0 tocris.comnih.gov |
| Rat | 9.8 nih.gov | |
| NGD 9002 | Human | 2.3 nih.gov |
| Rat | 4.3 nih.gov | |
| Antalarmin | Human | 0.8 nih.gov |
| CP-154,526 | Rat | <10 researchgate.net |
Mechanisms of CRF1 Receptor Antagonism by this compound
Understanding how this compound antagonizes the CRF1 receptor at a cellular level is key to comprehending its pharmacological effects. This involves examining its impact on downstream signaling pathways and its occupancy of the receptor in relevant tissues.
Inhibition of Downstream Signaling Pathways (e.g., cAMP Accumulation)
The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand CRF, primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov
This compound functions as an antagonist by blocking this signaling cascade. In vitro studies have shown that NGD 98-2 effectively inhibits CRF-induced cAMP accumulation in cells expressing the CRF1 receptor, such as human neuroblastoma cells. uspto.gov This inhibition is concentration-dependent, demonstrating a clear dose-response relationship. uspto.gov By preventing the rise in cAMP, this compound effectively nullifies the cellular response to CRF. This mechanism is a hallmark of CRF1 receptor antagonists, with other compounds like CRA1000 and CRA1001 also showing similar inhibitory effects on cAMP accumulation. researchgate.net
Receptor Occupancy Studies in Preclinical Models (e.g., Brain Tissue Homogenates and Brain Slices Receptor Autoradiography)
To confirm that a drug is engaging its target in the intended tissue, receptor occupancy studies are conducted. For a centrally acting drug like NGD 98-2, demonstrating occupancy of CRF1 receptors in the brain is critical.
Ex vivo receptor occupancy assays using brain tissue homogenates and brain slice receptor autoradiography have been employed to quantify the extent to which NGD 98-2 binds to CRF1 receptors in the rat brain. researchgate.net These studies have revealed that oral administration of NGD 98-2 leads to significant occupancy of brain CRF1 receptors. researchgate.netuspto.gov Specifically, a fifty percent occupancy of brain CRF-1 receptors was achieved, indicating good brain penetrability and target engagement. uspto.gov This is a crucial finding, as it links the molecular affinity of the compound to a tangible effect in the central nervous system.
Structure-Activity Relationship (SAR) Studies of this compound and Related Compounds
The discovery and optimization of this compound were guided by extensive structure-activity relationship (SAR) studies. SAR explores how the chemical structure of a compound influences its biological activity.
NGD 98-2 belongs to a class of pyrazine-containing CRF1 receptor antagonists. uspto.gov The pyrazine (B50134) core was identified as a promising scaffold due to its potential for good oral bioavailability, metabolic stability, and brain accessibility compared to other heterocyclic cores. uspto.gov The lead compound, NGD 98-2, emerged from the optimization of a series of topology 2 CRF1 antagonists. nih.gov
Key structural features of NGD 98-2, such as the N-(1-ethylpropyl) group and the substituted phenyl ring, are critical for its high binding affinity. bindingdb.org The high lipophilicity of many early non-peptide CRF1 antagonists was a significant challenge, leading to potential issues with tissue accumulation and long half-lives. nih.govscirp.org SAR studies for NGD 98-2 and related compounds aimed to balance high affinity with more favorable physicochemical properties, including reduced lipophilicity. scirp.orgresearchgate.netscirp.org For example, while earlier antagonists like CP-154,526 had a high calculated log P (clogP) of 8.43, NGD 98-2 has a lower log P of 6.3. scirp.org This demonstrates a conscious effort in the design process to improve the drug-like properties of the molecule.
The synthesis and evaluation of numerous analogs with modifications to the pyrazine core and its substituents have provided a detailed understanding of the structural requirements for potent CRF1 antagonism. bindingdb.org These studies are essential for the rational design of future CRF1 receptor antagonists with improved pharmacological profiles.
Elucidation of Chemical Moieties Critical for CRF1 Receptor Interaction
The efficacy of this compound as a high-affinity antagonist for the Corticotropin-Releasing Factor 1 (CRF1) receptor is fundamentally linked to its specific chemical structure. Through extensive structure-activity relationship (SAR) studies, researchers have identified the key molecular components, or moieties, that are essential for its interaction with the receptor. The central scaffold of NGD 98-2 is a pyrazine ring, which serves as a core structure for arranging the critical functional groups in the correct spatial orientation for optimal receptor binding. uspto.gov
In-depth computational and docking models have provided further insights into how these non-peptide antagonists interact with the CRF1 receptor. These models suggest that the antagonists bind within the transmembrane domains of the receptor, with key interactions occurring in the third and fifth transmembrane regions. nih.gov The specific chemical features of NGD 98-2 are tailored to fit within and interact with the amino acid residues in this binding pocket.
Key pharmacophoric elements of NGD 98-2 and similar CRF1 antagonists include:
A Core Heterocyclic Unit: In NGD 98-2, this is a pyrazine ring system. This core acts as a scaffold, positioning the other crucial groups for effective receptor interaction. uspto.gov
Substituted Aromatic Groups: These groups are vital for establishing hydrophobic interactions within the receptor's binding pocket. In the case of NGD 98-2, it features a 2-methoxy-4-(trifluoromethoxy)phenyl group. Modifications to the substituents on these aromatic rings can significantly alter binding affinity.
An Amino Functionality with Alkyl Groups: NGD 98-2 possesses an N-(1-ethylpropyl)amino group. The nitrogen in this moiety is believed to form a critical interaction, likely a hydrogen bond or ionic bond, with specific residues in the receptor. The size and nature of the alkyl groups (in this case, an ethylpropyl group) are optimized to fit within a specific sub-pocket of the receptor. uspto.govtocris.com
Systematic studies have shown that the heterocyclic core, a hydrophobic unit, and the alkyl groups on the amino functionality need to be precisely arranged for optimal CRF1 receptor binding affinity. uspto.gov
Table 1: Key Chemical Moieties of NGD 98-2 and Their Postulated Interactions with the CRF1 Receptor
| Chemical Moiety | Position on Scaffold | Postulated Interaction with CRF1 Receptor |
|---|---|---|
| Pyrazine Core | Central Scaffold | Provides a rigid framework to correctly orient the interacting substituents. |
| 2-methoxy-4-(trifluoromethoxy)phenyl Group | Attached to Pyrazine Core | Engages in hydrophobic and other non-covalent interactions within a hydrophobic pocket of the receptor. |
Exploration of Analogues and Derivatives for Modified Research Properties
The discovery of potent CRF1 antagonists like NGD 98-2 has catalyzed the development of numerous analogues and derivatives. This research aims to refine the compound's properties for various scientific applications, including improving affinity, selectivity, and pharmacokinetic characteristics, or creating specialized tools for receptor research. nih.gov
One significant area of analogue development is the synthesis of radiolabeled versions for use in imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). researchgate.net These techniques allow for the non-invasive visualization and quantification of CRF1 receptors in the brain. For a compound to be a successful PET tracer, it requires high affinity and selectivity for the target, the ability to cross the blood-brain barrier, and appropriate pharmacokinetic properties that allow for clear imaging. nih.gov
However, developing effective PET ligands for the CRF1 receptor has been challenging. Many early CRF1 antagonists, while potent, were highly lipophilic (fat-soluble). scirp.org This high lipophilicity can lead to non-specific binding in the brain and other tissues, obscuring the specific signal from the CRF1 receptors and resulting in poor quality images. researchgate.netscirp.org NGD 98-2 itself has a high partition coefficient (log P of 6.3), indicating significant lipophilicity. scirp.org
Research efforts have focused on creating derivatives that balance high binding affinity with reduced lipophilicity. scirp.org This often involves the strategic introduction of more polar functional groups or modifying existing parts of the molecule. For example, studies on pyrazinone-based antagonists found that binding affinity was influenced not only by the substituents on the pyridyl group but also by the basicity (pKa) of the pyridyl nitrogen. nih.gov Other research has explored replacing parts of the core structure or altering the alkyl substituents to fine-tune the compound's properties. researchgate.netresearchgate.net The creation of radiolabeled analogues, such as those incorporating Fluorine-18 or Carbon-11, is a critical step in transforming a lead compound into a viable tool for in vivo imaging and advancing the understanding of the CRF1 receptor system in both healthy and disease states. nih.govnih.gov
Table 2: Examples of NGD 98-2 Analogue and Derivative Applications
| Analogue/Derivative Type | Modification from NGD 98-2 Structure | Desired Modified Research Property |
|---|---|---|
| Reduced Lipophilicity Variants | Introduction of polar groups or modification of alkyl chains. | Lower non-specific binding, improved pharmacokinetic profile for cleaner in vivo signaling. scirp.org |
| Core Structure Variants | Replacement of the pyrazine ring with other heterocyclic systems (e.g., pyrazolopyrimidines, pyrazinones). | Discovery of novel chemical scaffolds with potentially improved drug-like properties. nih.govresearchgate.net |
| Radiolabeled Analogues | Incorporation of a positron-emitting isotope (e.g., ¹¹C, ¹⁸F) or a SPECT isotope (e.g., ¹²³I). | To enable in vivo imaging of CRF1 receptors via PET or SPECT to study receptor density and occupancy. researchgate.net |
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| NGD 98-2 |
| Corticotropin-Releasing Factor 1 (CRF1) |
| Pyrazine |
| Carbon-11 |
| Fluorine-18 |
Preclinical Efficacy Investigations of Ngd 98 2 Hydrochloride in Animal Models
Evaluation of NGD 98-2 Hydrochloride in Models of Stress-Induced Gastrointestinal Dysregulation
Stress is a known contributor to gastrointestinal dysfunction, and the CRF system plays a pivotal role in this process. NGD 98-2 has been investigated for its ability to counteract these effects.
Modulation of Colonic Motor Function in Rodent Models
NGD 98-2 has demonstrated significant efficacy in mitigating stress-induced stimulation of colonic motor function in rats. nih.govtandfonline.com Both central (intracerebroventricular, icv) and peripheral (intraperitoneal, ip) administration of CRF can induce a rapid increase in colonic propulsive motor function, a response attenuated by NGD 98-2. nih.gov
Oral administration of NGD 98-2 was shown to dose-dependently decrease the stimulation of propulsive colonic motor function induced by icv-CRF. nih.gov Similarly, when administered subcutaneously, NGD 98-2 inhibited the increase in fecal pellet output (FPO) caused by both icv and ip CRF injections. nih.gov In a water avoidance stress (WAS) model, a widely used paradigm to induce stress-related gut responses, oral pretreatment with NGD 98-2 significantly attenuated the stress-induced increase in FPO. nih.gov
Table 1: Effect of NGD 98-2 on CRF-Induced and Stress-Induced Colonic Motor Function in Rats
| Stressor/Inducer | Administration Route of NGD 98-2 | Outcome Measure | Result |
|---|---|---|---|
| icv CRF | Oral | FPO | Dose-dependent reduction |
| ip CRF | Subcutaneous | FPO | Inhibition of increase |
| Water Avoidance Stress (WAS) | Oral | FPO | Attenuation of increase |
Impact on Visceral Hypersensitivity in Preclinical Settings
Visceral hypersensitivity, a key feature of irritable bowel syndrome (IBS), is characterized by an increased perception of pain from the viscera. nih.govjnmjournal.orgmdpi.com Preclinical studies indicate that NGD 98-2 can modulate this phenomenon. In rats, NGD 98-2 has been shown to suppress visceral hypersensitivity induced by acute stress. nih.govjnmjournal.org
Specifically, orogastric administration of NGD 98-2 was found to decrease visceral nociceptive hyper-responsiveness to repeated tonic colorectal distention (CRD), a common method for assessing visceral sensitivity. nih.gov This suggests that NGD 98-2 can effectively blunt the heightened visceral pain perception associated with stress. nih.govnih.gov
Assessment of this compound in Neurobehavioral Stress Paradigms
Beyond its effects on the gastrointestinal system, NGD 98-2 has been evaluated for its impact on behavioral and neuroendocrine responses to stress.
Effects on Stress-Induced Locomotor Activity in Rodents
Oral pretreatment with NGD 98-2 has been shown to prevent the increased locomotor activity induced by intracerebroventricular (icv) administration of CRF in rats. nih.govresearchgate.net This finding is significant as it demonstrates the compound's ability to cross the blood-brain barrier and exert central effects on stress-related behaviors. uspto.gov The reduction in CRF-induced locomotor activity suggests a potential anxiolytic-like effect of NGD 98-2. researchgate.netuspto.gov
Influence on Neuroendocrine Responses to Stress (e.g., ACTH Levels) in Rodent Models
The hypothalamic-pituitary-adrenal (HPA) axis is the primary neuroendocrine system that responds to stress, with adrenocorticotropic hormone (ACTH) being a key signaling molecule. nih.gov NGD 98-2 has been shown to modulate HPA axis activity in response to stress. In rats subjected to acute restraint stress, oral administration of NGD 98-2 led to a dose-dependent reduction in the elevation of plasma ACTH levels. nih.govuspto.gov This indicates that NGD 98-2 can attenuate the systemic stress response at a neuroendocrine level.
Table 2: Neurobehavioral and Neuroendocrine Effects of NGD 98-2 in Rodent Models
| Stress Paradigm | Outcome Measure | Result |
|---|---|---|
| icv CRF-Induced Locomotor Activity | Locomotor Activity | Prevention of increase |
| Acute Restraint Stress | Plasma ACTH Levels | Dose-dependent reduction of elevation |
Pharmacokinetic and Pharmacodynamic (PK/PD) Research of this compound in Preclinical Species
NGD 98-2 has been characterized as an orally bioavailable and brain-penetrant CRF1 receptor antagonist. researchgate.netuspto.gov It exhibits high affinity for both human and rat CRF1 receptors. nih.gov Pharmacokinetic studies have demonstrated its ability to be absorbed after oral administration and to cross the blood-brain barrier to engage with its central targets. uspto.gov The pharmacodynamic effects, as detailed in the sections above, show a clear relationship between the administration of NGD 98-2 and the attenuation of stress-related physiological and behavioral outcomes. The compound's efficacy in both gastrointestinal and neurobehavioral models following oral administration underscores its favorable pharmacokinetic profile for potential therapeutic development. nih.govuspto.gov
Absorption and Distribution Characteristics in Animal Models (e.g., Oral Bioavailability and Brain Penetration)
This compound has been characterized in preclinical studies as an orally active and brain-penetrant corticotropin-releasing factor-1 (CRF-1) receptor antagonist. tocris.commedchemexpress.com Investigations in rat models have confirmed that the compound possesses good oral bioavailability and is capable of crossing the blood-brain barrier. uspto.gov This favorable pharmacokinetic profile is a significant attribute for a centrally acting therapeutic agent. uspto.govresearchgate.net
The compound was specifically developed to have high oral bioavailability and low lipophilicity, characteristics that are considered advantageous in drug candidates. nih.govbiorxiv.orgresearchgate.net Studies confirmed its ability to be absorbed after oral administration and distribute to the central nervous system. uspto.govresearchgate.net The occupancy of CRF-1 receptors in the rat brain has been quantified through ex vivo receptor occupancy assays, further substantiating its brain penetrability. researchgate.netresearchgate.net
Table 1: Summary of Absorption and Distribution Properties of NGD 98-2 in Animal Models
| Pharmacokinetic Parameter | Observation in Animal Models (Rats) | Reference |
| Oral Bioavailability | Characterized as orally bioavailable. uspto.govresearchgate.net | uspto.govresearchgate.net |
| Brain Penetration | Confirmed to be brain penetrant. tocris.comuspto.gov | tocris.comuspto.gov |
| Receptor Occupancy | Brain CRF-1 receptor occupancy quantified ex vivo. researchgate.net | researchgate.net |
Relationship Between Exposure and Efficacy in Animal Models
Preclinical studies in animal models have demonstrated a clear relationship between the exposure to NGD 98-2 and its pharmacological efficacy. The antagonist effects of the compound have been shown to be dose-dependent in various stress-related models in rats. uspto.govresearchgate.netnih.gov
Following oral administration, NGD 98-2 significantly mitigated the physiological and behavioral responses induced by stress or direct administration of corticotropin-releasing factor (CRF). researchgate.netnih.gov For instance, it dose-dependently reduced the increase in plasma adrenocorticotropic hormone (ACTH) levels induced by restraint stress. uspto.govresearchgate.net Efficacy was also observed in models of stress-induced colonic motor function, where orogastric administration of NGD 98-2 dose-dependently reduced the fecal pellet output stimulated by intracerebroventricular (icv) injection of CRF. nih.gov Furthermore, oral administration at specific doses was shown to antagonize CRF-induced locomotor activity. researchgate.net
Table 2: Exposure-Efficacy Relationship for NGD 98-2 in Rat Models
| Animal Model | Efficacy Endpoint | Observation | Reference |
| CRF-Induced Locomotor Activity | Reduction in locomotor activity | Oral administration significantly antagonized the effect. researchgate.net | researchgate.net |
| Restraint Stress | Plasma ACTH Levels | Oral administration produced a dose-dependent reduction in elevated ACTH levels. uspto.govresearchgate.net | uspto.govresearchgate.net |
| icv CRF-Induced Defecation | Fecal Pellet Output | Orogastric administration dose-dependently reduced fecal pellet output. nih.gov | nih.gov |
| icv CRF-Induced Diarrhea | Incidence of Diarrhea | Orogastric administration dose-dependently prevented the incidence of diarrhea. nih.gov | nih.gov |
Advanced Research Methodologies and Synthetic Approaches for Ngd 98 2 Hydrochloride
Development and Application of Analytical Techniques for NGD 98-2 Hydrochloride in Research
The investigation of this compound in a research context is underpinned by a suite of advanced analytical methodologies. These techniques are crucial for confirming the compound's identity, assessing its purity, and quantifying its presence in complex biological matrices during preclinical studies.
The characterization and quantification of this compound rely heavily on chromatographic and spectrometric techniques. High-Performance Liquid Chromatography (HPLC) is a standard method used to assess the purity of the compound, with research-grade batches typically demonstrating a purity of 98% or greater. tocris.com For the analysis of preclinical samples, which involves detecting and quantifying the compound in biological fluids or tissues, more sensitive methods are required.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for such applications. This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the accurate measurement of NGD 98-2 concentrations even when present at very low levels. rsc.orgnih.gov The characterization of the compound and its synthetic intermediates is further confirmed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), which provide detailed structural information. nih.govacs.org
Table 1: Analytical Methods in this compound Research
| Technique | Application | Purpose | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | To verify the purity of the synthesized compound, often exceeding 98%. | tocris.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative Analysis | To measure concentrations of NGD 98-2 in complex preclinical samples (e.g., plasma, tissue). | rsc.orgnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | To confirm the chemical structure of the final compound and its synthetic intermediates. | nih.govacs.org |
In vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful tools for studying the distribution and occupancy of receptors in the central nervous system. scirp.org The development of radiolabeled versions (radiotracers) of CRF₁ receptor antagonists is essential for visualizing these receptors in living organisms. scirp.org
While specific radiosyntheses for this compound are not prominently detailed, the methodologies for creating tracers for other non-peptide CRF₁ ligands are well-established. scirp.org For instance, the PET tracer [¹⁸F]FBPPA and the SPECT tracer [¹²³I]IBPPA have been developed for imaging CRF₁ receptors. scirp.org A significant challenge in developing effective brain imaging agents for this class of compounds is their high lipophilicity. scirp.org NGD 98-2 has a calculated log P of 6.3, a high value that can contribute to non-specific binding and rapid washout from the brain, potentially complicating its use as an imaging agent. scirp.org The development of a suitable radiotracer requires a delicate balance between high receptor affinity, appropriate lipophilicity (ideally log P < 3.5), and favorable pharmacokinetic properties to ensure specific binding to the target receptor. scirp.org
Table 2: Example Radiotracers for CRF₁ Receptor Imaging
| Tracer | Isotope | Imaging Modality | Key Characteristic | Reference |
|---|---|---|---|---|
| [¹⁸F]FBPPA | Fluorine-18 | PET | First-generation PET ligand for CRF₁-R. | scirp.org |
| [¹²³I]IBPPA | Iodine-123 | SPECT | SPECT tracer tested in vivo in rats. | scirp.org |
Chemical Synthesis Strategies for this compound and its Analogues for Research Purposes
The availability of this compound and related molecules for research is dependent on robust and flexible chemical synthesis strategies. These strategies must be scalable to produce sufficient quantities of the compound for extensive testing and adaptable to generate a variety of analogues for structure-activity relationship (SAR) studies.
The discovery of NGD 98-2 was reported as part of a medicinal chemistry campaign, indicating a multi-step synthesis was developed to produce the target molecule. medchemexpress.comuspto.gov The core of NGD 98-2 is a substituted pyrazine (B50134) ring, which represents a key heterocyclic scaffold for this class of CRF₁ antagonists. uspto.gov
A scalable synthesis for a research compound like NGD 98-2 focuses on efficiency, reliability, and high yields. researchgate.net Key features of such a route would include the concise and regioselective construction of the central pyrazine framework in a minimal number of steps. uspto.govresearchgate.net The synthesis must be robust enough to allow for the production of the gram-scale quantities required for comprehensive in vivo preclinical studies, such as those conducted in rats to assess the compound's pharmacological effects. uspto.govplos.orgnih.gov Purification of the final compound and intermediates is typically achieved through techniques like flash column chromatography. nih.govacs.orgescholarship.org
The development of NGD 98-2 was part of a broader research effort to optimize CRF₁ receptor antagonists. uspto.gov This process involves the systematic modification of a lead compound's structure to improve its pharmacological properties, such as potency, selectivity, and oral bioavailability. uspto.gov The synthetic route to NGD 98-2 was designed to be flexible, allowing for the creation of a library of structurally related analogues. uspto.gov
A clear example of this structural diversification is the development of NGD 9002, a close analogue of NGD 98-2. uspto.govplos.org By synthesizing and evaluating compounds like NGD 9002 alongside NGD 98-2, researchers can probe the structure-activity relationships of this chemical series. uspto.govplos.orgnih.gov These studies help to identify which parts of the molecule are essential for receptor binding and which can be modified to fine-tune its pharmacokinetic profile. This iterative process of synthesis and testing is fundamental to modern drug discovery. uspto.gov
Table 3: Comparison of NGD 98-2 and its Analogue NGD 9002
| Compound | Core Structure | Significance | Reference |
|---|---|---|---|
| NGD 98-2 | Pyrazine | Lead compound with high CRF₁ receptor affinity, extensively profiled in preclinical models. | uspto.govplos.org |
Theoretical and Future Research Directions for Ngd 98 2 Hydrochloride
Exploration of Unidentified Biological Targets or Pathways Potentially Modulated by NGD 98-2 Hydrochloride
This compound is characterized as a high-affinity, selective antagonist for the corticotropin-releasing factor receptor 1 (CRF1). tocris.com The primary molecular target is well-established as CRF1, a G-protein coupled receptor (GPCR) that plays a pivotal role in the hypothalamic-pituitary-adrenal (HPA) axis and the body's response to stress. genecards.org
While the principal interaction of this compound is with the CRF1 receptor, future research could delve into a more granular understanding of the subsequent intracellular signaling cascades. GPCRs, including CRF1, are known to activate a multitude of complex downstream signaling pathways such as the cAMP/PKA, calcium/NFAT, and phospholipase C pathways. apexbt.com A comprehensive investigation into how this compound modulates the entirety of these intracellular events following its binding to the CRF1 receptor could reveal more nuanced effects on cellular function.
Potential for this compound as a Research Tool for Elucidating CRF System Physiology and Pathophysiology
The specific pharmacological characteristics of this compound, including its high affinity for the CRF1 receptor (Ki = 1 nM), oral availability, and ability to penetrate the blood-brain barrier, position it as a valuable chemical probe for scientific investigation. tocris.com These properties allow for its effective use in a variety of research settings to explore the intricate roles of the CRF system.
As a research tool, this compound can be instrumental in elucidating the function of the CRF1 receptor in various physiological and pathophysiological states. The CRF system is integral to regulating processes such as stress, reproduction, and immune responses. genecards.org Antagonists of the CRF1 receptor are widely used in preclinical animal models to investigate conditions like anxiety, depression, and addictive disorders. nih.govmdpi.com For instance, CRF1 antagonists have been shown to block stress-induced reinstatement of drug-seeking behaviors and reduce the negative emotional states associated with drug withdrawal. nih.govresearchgate.net
Specifically, NGD 98-2 has been utilized in rat models to demonstrate that CRF1 receptor antagonism can suppress acute stress-induced colonic motor function and visceral hypersensitivity. medchemexpress.commedchemexpress.com This highlights its utility in exploring the link between stress and gastrointestinal disorders like Irritable Bowel Syndrome (IBS). plos.org Its application in diverse experimental paradigms can help map the specific contributions of the CRF1 pathway to both central nervous system disorders and peripheral stress-related pathologies.
Development of Novel Preclinical Models for Further Characterization of this compound's Research Profile
Further characterization of this compound's research profile would benefit from the use and development of novel preclinical models. While it has been studied in models of stress-induced visceral hypersensitivity, its potential can be explored in a wider range of paradigms. medchemexpress.com
Future research could employ this compound in models that explore the intersection of stress with other disease states. Based on the known involvement of the CRF system, this could include models of:
Addiction and Relapse: Utilizing long-access self-administration models to further probe the role of CRF1 antagonism in mitigating dependence and stress-induced relapse for various substances of abuse. researchgate.net
Comorbid Anxiety and GI Disorders: Developing models that simultaneously present features of anxiety and functional gastrointestinal distress to test the dual efficacy of a CRF1 antagonist.
Stress-Related Endocrine and Inflammatory Conditions: Preclinical evidence suggests CRF antagonists may have beneficial effects in diseases of the pelvic and abdominal organs, such as endometriosis or inflammatory bowel disease (IBD). plos.org Applying NGD 98-2 to such models could uncover new therapeutic possibilities.
Genetically Defined Models: Using animal models with specific genetic predispositions, such as those with inherently high levels of anxiety, could help determine if the effects of NGD 98-2 are more pronounced in populations with a dysregulated CRF system. nih.gov
Moreover, a systematic review of preclinical studies on CRF antagonists has pointed to a need for improved experimental design, including better randomization, blinding, and the inclusion of both sexes to enhance the predictive value of these models for clinical scenarios. plos.org Adopting these rigorous standards in future studies with this compound will be crucial.
Strategic Development Considerations for Future Preclinical Research on CRF1 Antagonists
The development of CRF1 antagonists, including future research on this compound, should be guided by several key strategic considerations gleaned from decades of research in this field.
Optimized Pharmacokinetics and Physicochemical Properties: Early non-peptide CRF1 antagonists were often hindered by poor oral bioavailability and low penetration of the blood-brain barrier. nih.gov NGD 98-2 represents an advancement with its oral activity and brain penetrance. tocris.com Future research should continue to prioritize compounds with drug-like properties to ensure adequate target engagement in both central and peripheral systems.
Receptor Selectivity: The CRF system includes both CRF1 and CRF2 receptors, which can have different or even opposing physiological roles. nih.gov The therapeutic benefits in stress-related disorders are primarily associated with the blockade of CRF1 receptors. plos.org Therefore, maintaining high selectivity for CRF1 over CRF2 is a critical strategic consideration to maximize efficacy and minimize potential confounding effects.
Bridging the Translational Gap: Despite strong preclinical evidence, the translation of CRF1 antagonists into clinically successful therapeutics has been challenging, with many trials failing due to lack of efficacy or safety issues. researchgate.netplos.org A key strategy is to improve the predictive power of preclinical models by ensuring they accurately reflect the human condition and by rigorously designing studies to reduce bias. plos.org
Targeting Specific Populations: Evidence suggests that CRF1 antagonists may be most effective in conditions characterized by a hyperactive CRF system, such as during drug withdrawal or in individuals with high trait anxiety, rather than in non-dependent or low-anxiety states. nih.govnih.gov Future preclinical research should focus on these specific high-stress or dependent models to better delineate the potential therapeutic window for compounds like NGD 98-2.
Exploring Peripheral and Non-Traditional Indications: While the primary focus has been on anxiety and depression, there is a compelling rationale for exploring the utility of CRF1 antagonists in peripheral disorders where stress is a key component, such as IBS, IBD, and other inflammatory conditions. mdpi.complos.org A strategic expansion of research into these areas could unlock new applications for this compound.
Q & A
Q. What is the primary pharmacological mechanism of NGD 98-2 hydrochloride in stress-related gastrointestinal studies?
this compound functions as a corticotropin-releasing factor receptor 1 (CRF1) antagonist, inhibiting stress-induced colonic motor hyperactivity and visceral hypersensitivity. This mechanism was validated in rat models where acute stress stimulated colonic electromyogram (EMG) activity, which was suppressed by NGD 98-2 treatment .
Q. What in vivo models are recommended for evaluating the efficacy of this compound?
Rat models of colorectal balloon distension are widely used to assess visceral hypersensitivity. Experimental designs typically involve measuring EMG responses to colonic distension before and after CRF1 antagonist administration. For example, NGD 98-2 reduced EMG signal fluctuations by ~40% in stressed rats, demonstrating dose-dependent efficacy .
Q. What physicochemical properties of this compound are critical for experimental design?
Key properties include its molecular weight (435.87 g/mol), solubility in DMSO (<43.59 mg/mL), and insolubility in aqueous solutions. These characteristics necessitate formulation in DMSO for in vitro assays and controlled dosing in vivo to avoid precipitation .
Advanced Research Questions
Q. How should researchers optimize experimental designs to assess dose-dependent effects of this compound?
- Experimental Groups : Include vehicle controls, multiple dose cohorts (e.g., 1–10 mg/kg), and stress-induced vs. baseline conditions.
- Endpoint Selection : Quantify EMG amplitude changes during colonic distension and post-treatment recovery phases.
- Statistical Validation : Use ANOVA with post-hoc tests to compare percentage differences in EMG responses across groups, as demonstrated in stress-attenuation studies .
Q. What methodological strategies address contradictions in CRF1 antagonist efficacy across stress models?
- Model Standardization : Ensure consistent stress induction protocols (e.g., restraint duration, distension pressure).
- Data Normalization : Account for inter-animal variability by normalizing EMG signals to pre-stress baselines.
- Cross-Validation : Replicate findings in complementary models (e.g., chronic stress paradigms) to confirm target engagement .
Q. How can structure-activity relationship (SAR) studies improve CRF1 antagonism in NGD 98-2 derivatives?
- Core Modifications : Replace the trifluoromethoxy group with bulkier substituents to enhance receptor binding.
- Solubility Optimization : Introduce polar moieties (e.g., hydroxyl groups) to improve aqueous solubility while retaining CRF1 affinity.
- In Vivo Validation : Test derivatives in dual-stressor models (e.g., psychological + physiological stress) to evaluate therapeutic breadth .
Methodological & Analytical Considerations
Q. What statistical approaches are recommended for analyzing EMG data in NGD 98-2 studies?
- Time-Series Analysis : Use area-under-the-curve (AUC) calculations to quantify EMG activity during distension.
- Normalization : Express post-treatment EMG changes as a percentage of baseline or vehicle-treated responses.
- Reproducibility Checks : Include intra-experiment replicates and blinded data analysis to minimize bias .
Q. How can researchers mitigate formulation challenges due to this compound’s limited solubility?
- Vehicle Optimization : Use DMSO at concentrations ≤5% (v/v) to maintain compound stability.
- Nanoformulation : Explore liposomal encapsulation or micellar systems to enhance bioavailability in aqueous environments.
- In Situ Validation : Confirm compound integrity post-administration via HPLC or mass spectrometry .
Data Reporting & Reproducibility
Q. What reporting standards are essential for preclinical studies involving this compound?
- NIH Guidelines : Detail animal strain, stress protocols, and EMG recording parameters to enable replication.
- Open Data : Share raw EMG traces and statistical code in supplementary materials.
- Conflict Resolution : Explicitly address outliers or contradictory results in the discussion section, referencing methodological limitations .
Q. How should researchers validate target specificity in CRF1 antagonism studies?
- CRF2 Knockout Models : Compare NGD 98-2 efficacy in CRF2-deficient vs. wild-type animals.
- Biochemical Assays : Use radioligand binding assays to confirm CRF1 selectivity (e.g., competitive inhibition with CRF).
- Functional Antagonism : Measure cAMP suppression in CRF1-transfected cell lines to verify pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
